

Compound of Interest

| | |
|----------------|-------------|
| Compound Name: | Biguanidine |
| Cat. No.: | B15175387 |

An In-depth Examination of the Mechanisms and Therapeutic Promise of Metformin and Phenformin in Oncology

Abstract

Biguanides, a class of drugs traditionally used in the management of type 2 diabetes, have garnered significant attention for their potential anticancer

Introduction

The repurposing of existing drugs for new therapeutic indications offers a promising and accelerated route for cancer therapy development. Biguanides

Mechanisms of Anticancer Action

The anticancer effects of biguanides are multifaceted, involving both direct effects on cancer cells and indirect systemic effects.

Direct (Intra-tumoral) Effects

The primary direct mechanism of action of biguanides is the inhibition of mitochondrial respiratory chain Complex I[2][3]. This inhibition leads to a de

Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key promoter of cell growth, proliferation, and surv

Beyond the canonical AMPK-mTOR axis, biguanides can also exert their effects through AMPK-independent mechanisms. These include the inhibitio

Indirect (Systemic) Effects

Metformin's ability to lower circulating insulin and insulin-like growth factor 1 (IGF-1) levels, both of which are potent cancer cell mitogens, represents

Quantitative Data on Anticancer Properties

The following tables summarize the quantitative data from various studies investigating the anticancer effects of metformin and phenformin.

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Metformin in Various Cancer Cell Lines

Cancer Type

Breast Cancer

Breast Cancer

Breast Cancer

Breast Cancer

Colorectal Cancer

Colorectal Cancer

Colorectal Cancer

Colorectal Cancer

Lung Cancer

Cervical Cancer

Table 2: IC50 Values of Phenformin in Various Cancer Cell Lines

Cancer Type

Breast Cancer

Breast Cancer

Breast Cancer

Breast Cancer

Breast Cancer

Breast Cancer

Ovarian Cancer

Ovarian Cancer

Ovarian Cancer

Preclinical In Vivo Studies

Animal models, particularly xenograft studies in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.

Table 3: Effects of Biguanides on Tumor Growth in Xenograft Models

Biguanide

Metformin

Metformin

Metformin

Phenformin

Phenformin

Clinical Studies

Clinical trials are essential to determine the therapeutic benefit of biguanides in cancer patients.

Table 4: Clinical Outcomes of Metformin in Cancer Patients (Meta-analyses)

| Outcome |
|-----------------------------|
| Overall Survival |
| Cancer-Specific Survival |
| Progression-Free Survival |
| Cancer Incidence |
| Cancer Mortality |
| New Invasive Cancers |
| Overall Survival (Adjuvant) |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of the anticancer properties of biguanides.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of biguanides on cancer cell lines.

Materials:

- Cancer cell line of interest
- Complete culture medium
- Biguanide (Metformin or Phenformin)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
- Treat the cells with various concentrations of the biguanide and a vehicle control.
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This protocol is for analyzing the effect of biguanides on cell cycle distribution.

Materials:

- Cancer cell line of interest
- Biguanide
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Culture cells with and without the biguanide for the desired duration.
- Harvest and wash the cells with PBS.
- Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (TUNEL Assay)

This protocol is for detecting DNA fragmentation associated with apoptosis.

Materials:

- Cancer cell line of interest (grown on coverslips or in chamber slides)
- Biguanide
- 4% Paraformaldehyde in PBS
- Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
- TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)
- Fluorescence microscope

Procedure:

- Treat cells with the biguanide to induce apoptosis.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with the permeabilization solution.
- Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.
- Wash the cells to remove unincorporated nucleotides.

- Mount the coverslips and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.

In Vivo Xenograft Tumor Model

This protocol outlines the general steps for establishing and evaluating the effect of biguanides on tumor growth in an immunodeficient mouse model[20][23].

Materials:

- Immunodeficient mice (e.g., NOD/SCID)[20][23]
- Cancer cell line of interest
- Matrigel (optional)
- Biguanide solution for administration (e.g., oral gavage)
- Calipers for tumor measurement

Procedure:

- Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel to improve tumor take) into the flank of the immunodeficient mice[20].
- Monitor the mice for tumor formation.
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer the biguanide or vehicle control to the respective groups according to the desired dosing schedule.
- Measure tumor volume using calipers at regular intervals.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Western Blot Analysis of AMPK and mTOR Signaling

This protocol is for assessing the activation state of key proteins in the AMPK and mTOR pathways.

Materials:

- Protein lysates from biguanide-treated and control cells
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Separate protein lysates by SDS-PAGE and transfer the proteins to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

```
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    node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
    edge [arrowhead=normal, penwidth=1.5];

    // Nodes
    Biguanides [label="Biguanides\n(Metformin, Phenformin)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
    Mito_Complex_I [label="Mitochondrial\nComplex I", fillcolor="#EA4335", fontcolor="#FFFFFF"];
    AMP_ATP_Ratio [label="Increased AMP:ATP Ratio", fillcolor="#FBBC05", fontcolor="#202124"];
    AMPK [label="AMPK Activation", fillcolor="#34A853", fontcolor="#FFFFFF"];
    mTORC1 [label="mTORC1 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
    Protein_Synthesis [label="Decreased Protein\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"];
    Cell_Growth [label="Inhibition of\nCell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"];
    Apoptosis [label="Induction of\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];
    Cancer_Stem_Cells [label="Inhibition of\nCancer Stem Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

    // Edges
    Biguanides -> Mito_Complex_I [label="Inhibits"];
    Mito_Complex_I -> AMP_ATP_Ratio [style=dashed, arrowhead=none];
    AMP_ATP_Ratio -> AMPK;
    AMPK -> mTORC1 [label="Inhibits"];
    mTORC1 -> Protein_Synthesis [style=dashed, arrowhead=none];
    Protein_Synthesis -> Cell_Growth;
    AMPK -> Cell_Growth;
    AMPK -> Apoptosis;
    Biguanides -> Cancer_Stem_Cells;
}
```

Caption: A representative in vitro experimental workflow.

Conclusion

The evidence presented in this technical guide strongly supports the continued investigation of biguanides as

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